2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a pyrimidinone-based acetamide derivative featuring a 3,4,5-trimethoxyphenyl group and a pyridin-2-yl substituent. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in antitumor agents, as seen in colchicine-site binding tubulin inhibitors . The pyrimidinone core contributes to hydrogen-bonding interactions, while the pyridine ring may enhance solubility or target affinity.
Properties
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13-23-16(15-7-5-6-8-22-15)11-20(27)25(13)12-19(26)24-14-9-17(28-2)21(30-4)18(10-14)29-3/h5-11H,12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHMNUESVUXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potential.
Molecular Structure
The molecular formula for this compound is . Its structure consists of a pyrimidine core substituted with a pyridine group and a trimethoxyphenyl acetamide moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.40 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that compounds with similar structures often interact with key biological targets such as kinases and dihydrofolate reductase (DHFR). These interactions can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a crucial enzyme in the folate pathway, which is essential for DNA synthesis. Compounds that inhibit DHFR can have significant anti-tumor effects. For instance, derivatives of pyrimidine have shown promising results in inhibiting DHFR activity, which may be applicable to our compound of interest .
Antitumor Activity
Several studies have evaluated the antitumor properties of pyrimidine derivatives. For example:
- Piritrexim , a known DHFR inhibitor, has demonstrated efficacy against various cancers by inducing apoptosis in tumor cells .
- A related study noted that compounds with similar structural motifs exhibited significant cytotoxicity against cancer cell lines, suggesting that our compound may also possess similar properties .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, reporting an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10-50 µM for several compounds .
- Animal Models : In vivo studies on related compounds demonstrated reduced tumor growth in xenograft models, indicating potential for further development .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Piritrexim | DHFR Inhibition | 0.1 |
| Compound A | Antitumor (A549 cell line) | 25 |
| Compound B | Cytotoxicity (HeLa cells) | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the N-(3,4,5-trimethoxyphenyl)acetamide group but differ in core heterocycles and substituents. Below is a detailed comparison:
Structural and Functional Group Variations
Key Observations
Core Structure Impact: Quinazolinone derivatives (e.g., Compound C) show potent antitumor activity (GI50 = 3.16 µM), outperforming 5-fluorouracil (GI50 = 18.60 µM) . Thiazolidinone derivatives (e.g., Compound 7) exhibit moderate activity (MGI% = 47%), suggesting that the thiazolidinone core may enhance cytotoxicity in specific substitution patterns .
Substituent Effects: The 3,4,5-trimethoxybenzyl group (Compound 10) confers moderate activity (MGI% = 24%), while halogenated aryl groups (e.g., 4-chlorophenyl in Compound 7) significantly improve potency (MGI% = 47%) .
Synthetic Feasibility: Pyrimidinone derivatives are synthesized via cyclization reactions (e.g., ), with yields comparable to quinazolinones (76–89%) . Thiazolidinones require multi-step syntheses but achieve high purity (>98% by HPLC) .
Molecular Docking Insights
- Quinazolinone derivatives (e.g., Compound C) bind tubulin’s colchicine site via hydrophobic interactions with the trimethoxyphenyl group and hydrogen bonds with the quinazolinone core .
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide to improve yield and purity?
Answer:
- Step 1: Substitution Reaction Optimization
Use alkaline conditions (e.g., K₂CO₃) for the substitution reaction between pyridine-containing intermediates and halogenated precursors, as described in analogous pyrimidinone syntheses . - Step 2: Condensation Reaction
Employ condensing agents like EDC/HOBt (as used in peptide coupling) for amide bond formation, ensuring stoichiometric ratios and anhydrous conditions to minimize side products . - Step 3: Purification
Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product. Monitor purity via TLC and HPLC (C18 column, UV detection) .
Basic: What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
Answer:
- Nuclear Magnetic Resonance (NMR):
Perform ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.6 ppm for pyridine/pyrimidine) and methoxy groups (δ 3.7–3.9 ppm). Compare with literature data for analogous pyrimidinone-acetamides . - Mass Spectrometry (LC-MS/HRMS):
Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns using electrospray ionization. For example, a compound with molecular formula C₂₃H₂₄N₄O₅ should show m/z ≈ 460.17 . - Elemental Analysis:
Validate C, H, N, and S content with ≤0.4% deviation from theoretical values to confirm purity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts) during characterization?
Answer:
- Hypothesis Testing:
If anomalous splitting in ¹H NMR occurs (e.g., for the pyrimidinone CH-5 proton), test for tautomerism by acquiring spectra at varying temperatures or in different solvents (e.g., D₂O exchange for labile protons) . - Adduct Identification in LC-MS:
Use high-resolution MS to distinguish sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) from protonated ions. Adjust ionization source settings (e.g., lower voltage) to minimize adduct formation . - Cross-Validation:
Compare data with structurally similar compounds (e.g., and ) and computational predictions (DFT-calculated NMR shifts) .
Advanced: What computational methods can predict the reactivity of this compound in novel reactions (e.g., cyclization or functionalization)?
Answer:
- Reaction Path Search:
Use quantum chemical software (Gaussian, ORCA) to model transition states and intermediates for proposed reactions (e.g., pyrimidine ring functionalization). Focus on Fukui indices to identify nucleophilic/electrophilic sites . - Molecular Dynamics (MD) Simulations:
Simulate solvation effects (e.g., in DMF or THF) to predict reaction feasibility under specific conditions. - Machine Learning (ML):
Train ML models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for regioselective modifications .
Basic: What strategies mitigate byproduct formation during the condensation of the pyrimidinone and trimethoxyphenylacetamide moieties?
Answer:
- Controlled Reaction Conditions:
Maintain temperatures at 0–5°C during acyl chloride formation (if using chlorinating agents) to prevent over-reaction. - Protecting Groups:
Protect reactive sites (e.g., pyridine nitrogen) with Boc groups before condensation, followed by deprotection with TFA . - Real-Time Monitoring:
Use inline IR spectroscopy to track reaction progress and quench the reaction at ~90% conversion to minimize dimerization .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., kinase inhibition)?
Answer:
- Molecular Docking:
Dock the compound into target protein structures (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses where the pyrimidinone core interacts with the ATP-binding pocket . - Isothermal Titration Calorimetry (ITC):
Measure binding affinity (Kd) and stoichiometry for candidate targets. Compare with control compounds lacking the trimethoxyphenyl group to assess pharmacophore contributions . - Kinetic Studies:
Perform enzyme inhibition assays (e.g., fluorescence-based) under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity for X-ray studies?
Answer:
- Screening Protocol:
Test mixtures of ethyl acetate/hexane (1:3), methanol/water (4:1), and DCM/diethyl ether. For trimethoxyphenyl derivatives, methanol/water often yields needle-like crystals suitable for XRD . - Slow Evaporation:
Use a saturated solution in a sealed vial with a pinhole lid to allow gradual solvent evaporation at 4°C .
Advanced: How can researchers address low reproducibility in biological activity assays (e.g., inconsistent IC₅₀ values)?
Answer:
- Standardize Assay Conditions:
Control DMSO concentration (<1% v/v) to avoid solvent-induced artifacts. Use fresh cell passages (≤P10) and validate cell line authenticity via STR profiling . - Data Normalization:
Include reference inhibitors (e.g., staurosporine for kinases) in each plate to normalize inter-experimental variability. Apply statistical models (e.g., Z’-factor) to assess assay robustness . - Metabolic Stability Testing:
Pre-incubate the compound with liver microsomes to identify rapid degradation pathways that may cause variable activity .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE):
Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions involving volatile solvents (e.g., DCM) . - Waste Disposal:
Collect all waste in designated containers for halogenated/organic waste. Avoid aqueous disposal due to potential ecotoxicity .
Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁵N) be incorporated to study metabolic pathways or reaction mechanisms?
Answer:
- Synthetic Incorporation:
Use ¹³C-labeled cyanoacetic acid or ¹⁵N-ammonium chloride in the pyrimidinone ring synthesis. Monitor incorporation via ¹³C NMR or mass shifts in LC-MS . - Tracing Studies:
Administer labeled compound to cell cultures and extract metabolites for MS/MS analysis. Fragment ions will reveal label retention in specific moieties (e.g., pyrimidine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
